(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol

Epigenetics Fragment-Based Drug Discovery JARID1B

The compound (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (CAS 1423040-64-5, molecular weight 245.28) is a chiral heterocyclic fragment featuring a pyrrolidin-3-ol core linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole moiety. It was identified by the Structural Genomics Consortium (SGC) as a ligand for the catalytic domain of human JARID1B (KDM5B/PLU1), a histone H3K4 demethylase implicated in multiple cancers.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1423040-64-5
Cat. No. B1431777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol
CAS1423040-64-5
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O2/c17-11-6-7-16(8-11)9-12-14-13(15-18-12)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1
InChIKeyFQHRNVUXCKTULP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (CAS 1423040-64-5): Chemical Identity and Fragment-Based Lead Profile for KDM5B/JARID1B


The compound (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (CAS 1423040-64-5, molecular weight 245.28) is a chiral heterocyclic fragment featuring a pyrrolidin-3-ol core linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole moiety [1]. It was identified by the Structural Genomics Consortium (SGC) as a ligand for the catalytic domain of human JARID1B (KDM5B/PLU1), a histone H3K4 demethylase implicated in multiple cancers [2]. The compound exists as a defined R-enantiomer at the pyrrolidine 3-position, which distinguishes it from the S-enantiomer (CAS not assigned) co-crystallized in the deposed X-ray structure (PDB 5FZ4) [3]. This compound serves as a well-characterized starting point for structure-guided optimization of JARID1B inhibitors within epigenetic drug discovery programs.

Workflow Fragment-based lead optimization for KDM5B/JARID1B
Stereochemistry Pure R-enantiomer for enantioselective SAR studies
Structural template Co-crystal structure (PDB 5FZ4) reported for structure-guided design

Why Substituting (3R)-1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol with a Generic KDM5B Inhibitor Risks Project Failure


Procurement of a generic JARID1B inhibitor without stereochemical or structural validation introduces significant scientific risk. The target compound is the pure R-enantiomer, yet the only publicly available co-crystal structure (PDB 5FZ4) features the S-enantiomer bound to the JARID1B active site, revealing an inverted chiral center at the pyrrolidine 3-position [1]. This stereochemical inversion directly impacts the orientation of the hydroxyl group involved in key hydrogen-bond interactions with the protein backbone [2]. Furthermore, known JARID1B inhibitors such as PBIT (IC50 ~3 μM) and 2,4-PDCA operate through distinct chemotypes (benzisothiazolone and pyridine dicarboxylic acid, respectively) with different binding modes and metal-chelating properties [3]. Substituting the oxadiazole-pyrrolidine scaffold with these alternatives would fundamentally alter the structure-activity relationship (SAR), negating the value of existing crystallographic data and fragment elaboration strategies. The quantitative evidence below establishes where this specific fragment demonstrates measurable differentiation that cannot be replicated by in-class analogs or alternative chemotypes.

Enantiomer mismatch
Co-crystallized S-enantiomer may shift binding pose vs. target R-enantiomer, altering H-bond network.
Chemotype mismatch
PBIT and 2,4-PDCA use metal-chelating mechanism; oxadiazole fragment binds a surface pocket, SAR not transferable.
Scaffold substitution
Substituting the oxadiazole-pyrrolidine core negates existing crystallographic data and fragment elaboration strategies.

Quantitative Differentiation Evidence for (3R)-1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol vs. Closest Analogs


Stereochemistry-Dependent Binding Pose: R- vs. S-Enantiomer Crystallographic Comparison

The (R)-enantiomer (CAS 1423040-64-5) is the defined stereoisomer purchased, yet the deposited co-crystal structure (PDB 5FZ4) contains the (S)-enantiomer (CAS not assigned), as confirmed by the InChIKey difference: FQHRNVUXCKTULP-LLVKDONJSA-N (R) vs. FQHRNVUXCKTULP-NSHDSACASA-N (S) [1]. The (R)-configuration places the pyrrolidine 3-hydroxyl group in the opposite spatial orientation relative to the oxadiazole ring plane compared to the (S)-enantiomer observed in the binding site. This stereochemical divergence means the (R)-enantiomer is predicted to form a distinct hydrogen-bond network with JARID1B active-site residues, offering a structurally validated starting point for enantioselective SAR exploration that the (S)-enantiomer or racemic mixtures cannot provide [2].

Stereochemistry-Dependent Binding Pose
Head-to-head
R-enantiomer InChIKey FQHRNVUXCKTULP-LLVKDONJSA-N vs. S-enantiomer in PDB 5FZ4; distinct spatial orientation of critical H-bond donor/acceptor.
Supports enantioselective SAR studies; racemate cannot replicate this stereochemical differentiation.
Based on PDB 5FZ4; R-enantiomer binding mode inferred from S-enantiomer co-crystal.
Epigenetics Fragment-Based Drug Discovery JARID1B

Chemotype Selectivity: Oxadiazole-Pyrrolidine Fragment Versus PBIT (Benzisothiazolone) Binding Mode

The oxadiazole-pyrrolidine scaffold of the target compound engages JARID1B through a non-covalent binding mode distinct from the metal-chelating mechanism of PBIT. PBIT inhibits JARID1B with an IC50 of approximately 3 μM in a homogenous luminescence-based demethylase assay [1]. In contrast, the oxadiazole fragment occupies a shallow surface pocket remote from the catalytic Fe(II) center, as observed in the PDB 5FZ4 electron density map, suggesting an allosteric or substrate-competitive mechanism orthogonal to active-site metal chelation [2]. This mechanistic divergence implies that the target fragment can potentially inhibit JARID1B mutants resistant to metal-chelating inhibitors, a hypothesis testable through direct comparative enzymology.

Chemotype Binding Mode
Reported
Oxadiazole-pyrrolidine fragment: surface pocket binding (PDB 5FZ4). PBIT: IC50 ~3 μM, metal-chelating inhibitor.
Mechanistic differentiation may support combination studies and overcoming chelator resistance.
Target fragment affinity unpublished; PBIT data from Sayegh et al. 2013.
Epigenetics Inhibitor Selectivity JARID1B

Fragment Physicochemical Properties: Ligand Efficiency Metrics vs. PBIT and 2,4-PDCA

The target compound (MW 245.28, 17 heavy atoms) is a fragment-sized molecule suitable for structure-based elaboration, whereas PBIT (MW 241.31) and 2,4-PDCA (MW 167.12) represent different property spaces. The oxadiazole-pyrrolidine fragment possesses 2 hydrogen-bond donors and 5 acceptors, with a calculated logP of approximately 1.2, conferring balanced solubility and permeability for cell-based follow-up assays [1]. In contrast, 2,4-PDCA is highly polar (logP ~ -0.5) and acts as a non-selective metal chelator, limiting its utility in cellular contexts [2]. PBIT, while more drug-like, has a rigid benzisothiazolone core that offers fewer vectors for fragment growth compared to the sp3-rich pyrrolidine ring of the target compound [3].

Fragment Physicochemical Profile
Reported
MW 245.28, clogP ~1.2, HBD 2, HBA 5, 3 growth vectors from sp3-rich pyrrolidine core.
Reported balanced profile supports fragment elaboration; PBIT offers 1 vector, 2,4-PDCA clogP ~ -0.5.
Cross-study comparable; calculated properties based on SMILES.
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Co-crystal Structure Resolution and Validation Metrics: Target Complex vs. Apo JARID1B Structures

The target compound's co-crystal structure with the JARID1B catalytic domain (PDB 5FZ4) was solved at 2.07 Å resolution with R-work/R-free values of 0.198/0.234, indicating a well-refined model suitable for structure-based drug design [1]. This resolution is superior to several apo structures of the same domain (e.g., PDB 5A3W at 2.80 Å) and comparable to other JARID1B-inhibitor complexes. The electron density for the oxadiazole and phenyl rings is well-defined, confirming the binding orientation unambiguously. No other oxadiazole-pyrrolidine fragment has a publicly available co-crystal structure with JARID1B at this resolution, making this complex the only structural template for this chemotype series.

Co-crystal Structure Resolution
Class-level
2.07 Å resolution, R-work 0.198, R-free 0.234 (PDB 5FZ4). Apo structure 5A3W: 2.80 Å.
Reported higher resolution than apo reference; suitable for structure-guided design workflows.
Based on single PDB entry; model quality validation recommended.
Structural Biology Fragment Screening JARID1B

Fragment Purity and Batch-to-Batch Reproducibility for Screening Campaigns

The target compound is commercially available at 95% purity as verified by multiple vendors (e.g., Enamine, AKSci, Leyan) [1]. This purity level is suitable for direct use in fragment screening without additional purification, reducing procurement-to-assay turnaround time. In contrast, custom-synthesized in-class oxadiazole-pyrrolidine analogs often require post-synthesis HPLC purification, introducing variability in batch purity (typically 90-98%) and potential confounding effects in biophysical assays. The consistent 95% purity specification across independent suppliers indicates a robust synthetic route and reliable quality control, critical for multi-institutional screening consortia.

Commercial Purity Consistency
Data to verify
95% purity (HPLC) reported by Enamine and Leyan; consistent across independent suppliers.
May support reproducible fragment screening results and hit validation.
Supplier-reported data; independent purity verification advised before critical assays.
Compound Management Quality Control High-Throughput Screening

Synthetic Tractability and Intermediate Accessibility for Fragment Elaboration

The target compound's synthesis proceeds via a modular route: formation of the 3-phenyl-1,2,4-oxadiazole ring followed by alkylation of (R)-pyrrolidin-3-ol. This two-step sequence is described in vendor documentation and yields the product without requiring chiral separation, as the (R)-pyrrolidin-3-ol starting material is commercially available in enantiopure form . In contrast, the analogous (S)-enantiomer requires the (S)-pyrrolidin-3-ol precursor, which is less commonly stocked and more expensive. This synthetic accessibility advantage translates to lower cost-per-gram and faster delivery timelines for the (R)-enantiomer in multi-gram quantities.

Synthetic Accessibility
Data to verify
Two-step modular synthesis from (R)-pyrrolidin-3-ol; estimated lower cost vs. (S)-enantiomer.
Reported synthetic access supports scale-up for lead optimization studies.
Vendor-reported route; cost estimates not independently validated.
Medicinal Chemistry Fragment Elaboration Synthetic Chemistry

Validated Application Scenarios for (3R)-1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol in Drug Discovery and Chemical Biology


Structure-Guided Fragment Growing for Selective JARID1B Inhibitors

The high-resolution co-crystal structure (PDB 5FZ4, 2.07 Å) enables rational fragment growing from the pyrrolidine nitrogen and oxadiazole C-5 position. Researchers can use the target compound as a validated starting point for structure-based design of potent and selective JARID1B inhibitors, leveraging the three growth vectors identified in the binding pose [1]. This application is uniquely supported by the target compound, as no other oxadiazole-pyrrolidine fragment has an experimentally determined binding mode with JARID1B.

Enantioselectivity Profiling of JARID1B Ligand Binding

Because the deposited co-crystal structure contains the (S)-enantiomer (PDB ligand P6B), procurement of the pure (R)-enantiomer enables direct comparative biophysical assays (SPR, ITC, or DSF) to quantify enantioselective binding differences [2]. This head-to-head comparison can reveal the stereochemical preference of the JARID1B active site and inform subsequent chiral lead optimization.

Mechanistic Probe to Differentiate Metal-Chelating vs. Non-Chelating JARID1B Inhibition

The target fragment binds to a surface pocket remote from the catalytic iron, unlike PBIT and 2,4-PDCA which directly chelate the active-site metal [3][4]. This makes the compound an ideal tool for dissecting allosteric versus orthosteric inhibition mechanisms in JARID1B enzymology studies, particularly in the context of metal-chelator-resistant mutants or in cellular assays where chelators exhibit off-target effects.

Epigenetic Probe Compound Library Assembly for JmjC Demethylase Screening

The compound's balanced physicochemical properties (MW 245.28, clogP ~1.2) and commercial availability at 95% purity make it suitable for inclusion in focused fragment libraries targeting JmjC-domain histone demethylases [5]. Its unique oxadiazole-pyrrolidine chemotype complements existing libraries dominated by pyridine dicarboxylates and hydroxamic acids, expanding chemical diversity coverage for hit identification.

Application
Selection Property
Validation Focus
JARID1B fragment-based inhibitor design
Co-crystal structure (PDB 5FZ4) reported for fragment growing
Binding mode validation via structure-guided elaboration
JARID1B enantioselectivity profiling
Pure R-enantiomer for stereochemical comparison
Enantiomer-specific binding preference determination
Mechanistic inhibition differentiation
Non-metal-chelating surface binding mode
Allosteric vs. orthosteric inhibition assessment
JmjC demethylase focused library expansion
Balanced fragment physicochemical profile
Chemical diversity coverage verification
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